molecular formula C17H17N3O2 B6345530 2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one CAS No. 918665-12-0

2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one

Cat. No. B6345530
CAS RN: 918665-12-0
M. Wt: 295.34 g/mol
InChI Key: IBGNRZOVHPNHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one, also known as Imidazol-4-one, is a heterocyclic compound that is widely used in the synthesis of various drugs. It is a five-membered ring with an oxygen atom at the center, and is a common component of many pharmaceutical drugs. Imidazol-4-one has multiple properties that make it a useful tool for drug design and synthesis.

Mechanism of Action

2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-onene is believed to interact with enzymes and other proteins to affect their activity. Specifically, it is believed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. 2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-onene has also been found to interact with various other proteins, including transcription factors, which can affect gene expression.
Biochemical and Physiological Effects
2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-onene has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs. It has also been found to affect the expression of certain genes, which can lead to changes in cellular processes. In addition, it has been found to have anti-inflammatory and antifungal properties.

Advantages and Limitations for Lab Experiments

2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-onene has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a stable compound and can be stored for long periods of time without degradation. However, it is also a highly reactive compound and can react with other compounds, making it difficult to work with in some circumstances.

Future Directions

There are a number of potential future directions for the use of 2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-onene. One potential direction is the use of 2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-onene in the synthesis of new drugs. Additionally, 2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-onene could be used to modulate the activity of enzymes involved in drug metabolism and to affect gene expression. Furthermore, it could be used to develop new compounds with anti-inflammatory and antifungal properties. Finally, 2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-onene could be used in the synthesis of cyclic peptides and peptidomimetics.

Synthesis Methods

2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-onene can be synthesized using a variety of methods. One of the most common methods is the condensation reaction of 5-aminobenzyl alcohol and 4-methoxybenzaldehyde in the presence of an appropriate catalyst. This reaction yields a cyclic imidazol-4-one product. Other methods of synthesis include the use of an aldehyde, an amine, and an acid catalyst.

Scientific Research Applications

2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-onene is an important compound in the field of medicinal chemistry and drug design. It has been used in the synthesis of a number of drugs, including antifungal agents, antiviral agents, and anti-inflammatory agents. 2-Amino-5-benzyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-onene has also been used in the synthesis of certain antibiotics and antineoplastic agents. Furthermore, it has been used in the synthesis of a number of other compounds, including cyclic peptides and peptidomimetics.

properties

IUPAC Name

2-amino-4-benzyl-4-(4-methoxyphenyl)-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-14-9-7-13(8-10-14)17(15(21)19-16(18)20-17)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBGNRZOVHPNHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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